PMX 205

Vue d'ensemble

Description

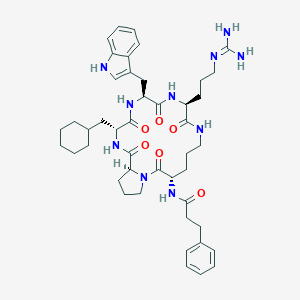

PMX-205 est un hexapeptide cyclique qui agit comme un antagoniste puissant du récepteur du complément C5a (C5aR). Ce composé a montré un potentiel significatif dans divers domaines de recherche scientifique en raison de sa capacité à moduler les réponses immunitaires et l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PMX-205 est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Les étapes clés incluent :

Couplage : Les acides aminés sont couplés à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Cyclisation : Le peptide linéaire est cyclisé pour former la structure hexapeptidique.

Méthodes de production industrielle

La production industrielle de PMX-205 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Stability in Biological Matrices

PMX 205 exhibits differential stability depending on the biological environment:

Data reflect unchanged this compound quantified via LC-MS/MS .

Degradation in Gastric Environment

This compound undergoes significant hydrolysis in acidic gastric conditions:

| Gastric Sample | Stability (37°C, 60 min) | Degradation Rate | Source |

|---|---|---|---|

| Gastric lavage fluid | 23.3 ± 1.7% | 76.7% loss | |

| Gastric homogenate | 6.7 ± 4.2% | 93.3% loss |

Mechanism : Acid-catalyzed hydrolysis of peptide bonds and oxidative side-chain modifications . Despite this, this compound retains >20% oral bioavailability due to partial absorption before gastric degradation .

Fragmentation Patterns in Mass Spectrometry

This compound displays characteristic fragmentation under +2 ionization:

| MRM Transition (m/z) | Fragment Ions (m/z) | Relative Intensity | Source |

|---|---|---|---|

| 420.2 → 70.0 | 70.0, 105.2, 105 | 100%, 45%, 30% |

Key observations :

- Dominant cleavage at Trp-Arg amide bond (70.0 m/z fragment)

- Stable cyclohexylalanine-proline linkage resists fragmentation

Comparative Pharmacokinetic Stability

Elimination half-lives across administration routes:

| Route | Plasma | Brain | Spinal Cord | Source |

|---|---|---|---|---|

| Intravenous | 19.33 min | 21.4 min | 18.9 min | |

| Oral | 54 min | 63.5 min | 58.2 min |

Factors influencing stability :

Applications De Recherche Scientifique

PMX-205 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.

Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

PMX-205 exerts its effects by binding to the complement component 5a receptor (C5aR), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include C5aR, and the pathways involved are primarily related to immune modulation and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

PMX-53 : Un autre antagoniste du récepteur C5a avec des propriétés similaires, mais une efficacité et une stabilité in vivo plus faibles que PMX-205.

Antagonistes du récepteur C5a : Divers autres composés ciblant le récepteur C5a, chacun avec des propriétés et des applications uniques

Unicité de PMX-205

PMX-205 se distingue par son efficacité et sa stabilité in vivo plus élevées, ce qui en fait un candidat plus prometteur pour les applications thérapeutiques. Sa capacité à pénétrer le cerveau et à réduire la neuroinflammation le distingue encore des autres composés similaires .

Activité Biologique

PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor (C5aR1). Its biological activity has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. This article explores the pharmacological properties, mechanisms of action, and relevant case studies demonstrating the efficacy of this compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on mice revealed the following key pharmacokinetic parameters:

- Administration Routes : this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.

- Half-Life : The elimination half-life was approximately 20 minutes for both PMX 53 and this compound, with this compound exhibiting a faster distribution half-life than PMX 53.

- Bioavailability : this compound demonstrated superior bioavailability compared to PMX 53:

- Oral: ~23% for this compound vs. ~9% for PMX 53

- Subcutaneous: >90% for this compound vs. ~85% for PMX 53

- CNS Penetration : this compound showed enhanced ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .

Table 1: Pharmacokinetic Parameters of this compound

| Administration Route | Bioavailability (%) | Elimination Half-Life (min) |

|---|---|---|

| Intravenous | N/A | ~20 |

| Intraperitoneal | ~60 | N/A |

| Subcutaneous | >90 | N/A |

| Oral | ~23 | N/A |

This compound functions primarily as a noncompetitive inhibitor of C5aR1, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor can lead to:

- Reduced Inflammation : In models of experimental colitis, this compound ameliorated inflammation by inhibiting C5a-mediated pathways .

- Neuroprotection : In models of Alzheimer's disease, this compound reduced amyloid plaque formation and hyperphosphorylated tau levels, suggesting a neuroprotective effect .

Alzheimer's Disease Model

In a study utilizing the Tg2576 mouse model of Alzheimer's disease, treatment with this compound resulted in:

- Reduction in Amyloid Plaques : A significant decrease in fibrillar amyloid deposits was observed, with a reduction of approximately 44% in thioflavine reactivity compared to untreated controls (p < 0.0006).

- Decreased Hyperphosphorylated Tau : The levels of hyperphosphorylated tau were reduced by 69% , indicating decreased neurodegeneration .

Amyotrophic Lateral Sclerosis (ALS) Model

In the hSOD1 G93A mouse model of ALS, administration of this compound led to:

- Improved Grip Strength : Enhanced hindlimb grip strength was noted, along with slowed disease progression.

- Neuroprotective Effects : The treatment contributed to better overall motor function and cognitive outcomes .

Inflammatory Response in Allergic Models

In models of allergic inflammation induced by ovalbumin (OVA), this compound treatment showed:

Propriétés

IUPAC Name |

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFHFJULBPYLM-ILOBPARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514814-49-4 | |

| Record name | PMX-205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMX 205 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PMX-205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.